molecular formula C29H24ClN3O8S B11097095 ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11097095
M. Wt: 610.0 g/mol
InChI Key: JAXKLZHMJMPRPZ-ZVHZXABRSA-N
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Description

ETHYL 2-{(E)-1-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, chloro, furan, and thiazolopyrimidine

Preparation Methods

The synthesis of ETHYL 2-{(E)-1-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the furan and thiazolopyrimidine intermediates, followed by their coupling under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-{(E)-1-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and chloro groups, along with the furan and thiazolopyrimidine moieties, contribute to its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{(E)-1-[5-(4-CHLORO-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 3-(4-nitrophenyl)acrylate: Shares the nitro and ethyl ester groups but differs in the overall structure and functional groups.

    Ethyl 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzoate: Contains similar nitro and chloro groups but has a different core structure

Properties

Molecular Formula

C29H24ClN3O8S

Molecular Weight

610.0 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24ClN3O8S/c1-5-40-28(35)25-15(2)31-29-32(26(25)20-13-17(38-3)7-10-22(20)39-4)27(34)24(42-29)14-18-8-11-23(41-18)19-9-6-16(30)12-21(19)33(36)37/h6-14,26H,5H2,1-4H3/b24-14+

InChI Key

JAXKLZHMJMPRPZ-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])S2)C

Origin of Product

United States

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